molecular formula C10H10ClFO2 B2723673 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride CAS No. 63294-10-0

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Cat. No. B2723673
CAS RN: 63294-10-0
M. Wt: 216.64
InChI Key: BAZSCNDLRZMBRM-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)-2-methylpropanoyl chloride” is a chemical compound with the CAS Number: 56895-13-7 . It has a molecular weight of 202.61 . This compound is a derivative of propanoyl chloride, which is a colorless liquid that is used as a building block in the synthesis of pharmaceutical compounds, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemosensor Development

Research has demonstrated the synthesis of fluoroionophores from derivatives, showcasing their application in metal ion detection. These compounds have been used to identify zinc and cadmium ions in solutions, indicating the potential of fluoroionophores in the development of sensitive and selective chemosensors for metal ions in various environmental and biological contexts (Hong et al., 2012).

Drug Release Studies

Studies involving the synthesis of crosslinkers and polymeric hydrogels for drug release applications have utilized similar chemical structures. These studies aim to understand how the chemical composition of hydrogels influences the release rate of encapsulated drugs, providing insights into the design of drug delivery systems (Arun & Reddy, 2005).

Antimicrobial Agent Synthesis

The synthesis and evaluation of chalcones as antimicrobial agents have been explored, highlighting the antimicrobial activity of synthesized compounds against various microorganisms. This research points to the potential of using fluoro-containing compounds in the development of new antimicrobial agents (Manivannan, 2020).

properties

IUPAC Name

2-(4-fluorophenoxy)-2-methylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(11)13)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSCNDLRZMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

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